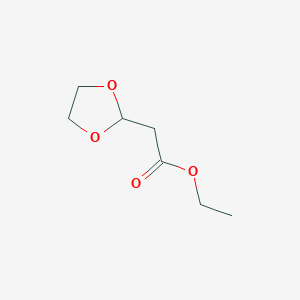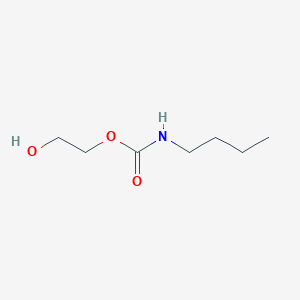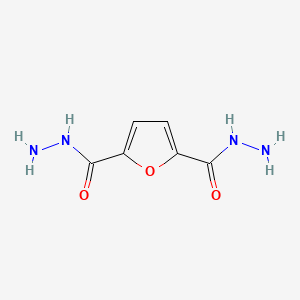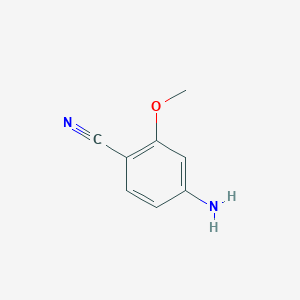
p-Butilrioxibenzaldehído
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid is achieved using an organic solvent-free process with aqueous HBr, which suggests a potential route for modifying butanoic acid esters . Additionally, the synthesis of 4-(3-amino-2-carboxy phenyl) butanoic acid from 3-(3-nitro benzoyl) propionate ether involves nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, indicating a multi-step process that could be adapted for the synthesis of butanoic acid, 4-formylphenyl ester .
Molecular Structure Analysis
The molecular structure of butanoic acid, 4-formylphenyl ester would consist of a butanoic acid moiety esterified with a formyl-substituted phenyl group. The papers do not directly address the molecular structure of this specific compound, but the synthesis of similar compounds, such as 4-(4-hydroxyphenyl)butanoic acid, provides insight into the structural aspects of butanoic acid derivatives . The stability of protecting groups like the 4-cyano-2-butenyl group in oligonucleotide synthesis also offers information on the stability of certain functional groups under various conditions, which could be relevant for the stability of the formyl group in the target compound .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of butanoic acid, 4-formylphenyl ester. However, they do mention the reactivity of butanoic acid derivatives in the context of esterification and other transformations. For example, the influence of butanol isomers on the reactivity of cellulose towards the synthesis of butyl levulinates suggests that the alcohol moiety in esters can significantly affect reaction outcomes . This could be extrapolated to the reactivity of the formylphenyl ester group in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of butanoic acid, 4-formylphenyl ester can be inferred from the properties of related compounds. The synthesis of optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid and their application in the synthesis of aminopeptidase inhibitors highlight the importance of stereochemistry and purity in the physical properties and biological activity of butanoic acid derivatives . The presence of a formyl group in the target compound would likely influence its boiling point, solubility, and reactivity, although specific details are not provided in the papers.
Aplicaciones Científicas De Investigación
Investigación sobre el cáncer
El p-Butilrioxibenzaldehído se ha explorado por su potencial en la investigación del cáncer, particularmente en el estudio de las células de cáncer de pulmón. Sus derivados han mostrado efectos antiproliferativos y proapoptóticos, que son cruciales en el desarrollo de terapias anticancerígenas . La capacidad del compuesto para regular vías de señalización como Akt, MEK/ERK y Bcl-2/Bax sugiere su importancia en el tratamiento del cáncer de pulmón de células no pequeñas (NSCLC) .
Estudios farmacológicos
Este compuesto también es valioso en estudios farmacológicos debido a sus propiedades estructurales. Puede utilizarse como precursor para sintetizar varios derivados de fenantreno, que se han aislado de plantas como Bletilla striata y exhiben citotoxicidad contra las células cancerosas . Estos derivados son importantes para desarrollar nuevos fármacos con posibles propiedades anticancerígenas.
Investigación sobre compuestos bioactivos
La investigación sobre compuestos bioactivos a menudo utiliza this compound por su contenido de bibencilo y terpeno. Estas sustancias han mostrado un fuerte potencial anticancerígeno tanto en estudios in vitro como in vivo, lo que convierte al compuesto en un recurso valioso para descubrir nuevos tratamientos .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4-formylphenyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-3-11(13)14-10-6-4-9(8-12)5-7-10/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFTVVBQFUITOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068528 | |
| Record name | Butanoic acid, 4-formylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50262-49-2 | |
| Record name | Butanoic acid, 4-formylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50262-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-formylphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-formylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 4-formylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















